molecular formula C10H6BrFO3 B12836570 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin

6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin

Cat. No.: B12836570
M. Wt: 273.05 g/mol
InChI Key: PJHOSVDEYGCCED-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria.

Chemical Reactions Analysis

6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating the study of their behavior and interactions. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its potential therapeutic effects .

Biological Activity

6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin (BFM) is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of BFM, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BFM is characterized by the presence of bromine and fluorine atoms, which enhance its chemical stability and biological activity. The molecular structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

The mechanism of action of BFM involves several pathways:

  • Molecular Interactions : The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the fluorine atom increases binding affinity to target proteins.
  • Fluorescent Properties : BFM exhibits fluorescence, enabling real-time monitoring of its interactions within biological systems.
  • Antiproliferative Activity : Preliminary studies suggest that BFM may act as an antiproliferative agent against certain cancer cell lines.

Anticancer Activity

BFM has shown promise in cancer research. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Viability Studies : In vitro assays demonstrated that BFM significantly reduced the viability of cancer cells compared to controls. The concentration-dependent effects were notable, with IC50 values indicating effective doses for therapeutic applications.

Antimicrobial Properties

Research indicates that BFM possesses antimicrobial activity:

  • Antibacterial Assays : BFM was tested against Gram-positive and Gram-negative bacteria, showing significant zones of inhibition. Comparative studies revealed that BFM's activity was comparable to standard antibiotics like amoxicillin .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented:

  • Inflammation Models : In experimental models, BFM exhibited the ability to reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of BFM:

StudyFindings
Demonstrated enhanced binding affinity due to fluorine substitution; potential for real-time monitoring in vivo.
Showed significant antiproliferative effects in cancer cell lines with IC50 values indicative of its therapeutic potential.
Reported substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C10H6BrFO3

Molecular Weight

273.05 g/mol

IUPAC Name

6-bromo-8-fluoro-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H6BrFO3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3

InChI Key

PJHOSVDEYGCCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)Br)O)F

Origin of Product

United States

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